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Compound of Interest

Compound Name: 1-Boc-7-Benzyloxy-3-formylindole

Cat. No.: B1519849 Get Quote

In the landscape of modern medicinal chemistry and drug development, the indole nucleus

stands as a "privileged scaffold," a core structural motif frequently found in biologically active

molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and

conformational flexibility allow it to interact with a wide array of biological targets. Within this

vast family, 1-Boc-7-benzyloxy-3-formylindole emerges as a particularly valuable and

versatile building block. Its strategic combination of functional groups—a protected nitrogen, a

selectively positioned benzyloxy ether, and a reactive formyl group—offers chemists precise

control over subsequent synthetic transformations.

This technical guide provides an in-depth exploration of the molecular architecture of 1-Boc-7-
benzyloxy-3-formylindole. We will dissect its synthesis, elucidate its key structural and

spectroscopic characteristics, and explore its reactivity. The overarching goal is to equip

researchers, scientists, and drug development professionals with the foundational knowledge

and field-proven insights necessary to effectively leverage this compound in the synthesis of

complex, high-value molecules.

Molecular Structure and Physicochemical
Properties
The utility of 1-Boc-7-benzyloxy-3-formylindole is intrinsically linked to its molecular design.

Each functional group serves a distinct and critical purpose:
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Indole Core: The bicyclic aromatic system is the foundational scaffold, providing a planar

structure with a high density of π-electrons. This electron-rich nature makes it susceptible to

electrophilic aromatic substitution, particularly at the C3 position.[3]

1-Boc Group (tert-Butyloxycarbonyl): The Boc group serves as a robust protecting group for

the indole nitrogen. This is crucial for two reasons: First, it prevents N-alkylation or other

unwanted side reactions during subsequent synthetic steps. Second, it modulates the

electronic properties of the indole ring, ensuring predictable regioselectivity. The Boc group

can be readily removed under acidic conditions when desired.

7-Benzyloxy Group: The benzyloxy ether at the C7 position provides steric bulk and

electronic influence. More importantly, it serves as a masked hydroxyl group. The benzyl

ether is stable to a wide range of reaction conditions but can be selectively cleaved via

catalytic hydrogenation to reveal the phenol, providing a handle for late-stage

functionalization or for mimicking the structure of natural products like serotonin derivatives.

3-Formyl Group (-CHO): The aldehyde at the C3 position is the primary point of reactivity for

chain extension and diversification. As a versatile electrophile, it readily participates in a vast

number of carbon-carbon and carbon-nitrogen bond-forming reactions, including Wittig

reactions, reductive aminations, and condensations. This makes it an ideal precursor for

synthesizing a wide range of derivatives such as acids, esters, nitriles, and complex

heterocyclic systems.[4][5][6]

These features combine to create a stable, yet highly adaptable, synthetic intermediate.

Physicochemical Data Summary
The properties for 1-Boc-7-benzyloxy-3-formylindole can be derived from its constituent

parts, primarily the unprotected precursor, 7-Benzyloxy-1H-indole-3-carbaldehyde.
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Property Value Source / Note

Molecular Formula C₂₁H₂₁NO₄ Calculated

Molecular Weight 351.40 g/mol

Calculated; isomeric with other

benzyloxy-substituted

analogues[7][8]

CAS Number
92855-65-7 (for unprotected

core)

For 7-Benzyloxy-1H-indole-3-

carbaldehyde[9][10][11]

Appearance
Expected to be an off-white to

orange or yellow solid
Based on analogues[9]

Solubility

Soluble in common organic

solvents (e.g., DCM, EtOAc,

DMF); poorly soluble in water

General property of protected

indoles[5]

Storage
Store under inert gas at 2-8°C,

protected from light and air

Recommended for indole

aldehydes[10]

Synthesis: The Vilsmeier-Haack Approach
The most reliable and widely adopted method for introducing a formyl group at the electron-rich

C3 position of an indole is the Vilsmeier-Haack reaction.[12][13] This reaction utilizes a

"Vilsmeier reagent," an electrophilic chloroiminium species, generated in situ from a substituted

amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus

oxychloride (POCl₃).[14][15][16]

The synthesis of 1-Boc-7-benzyloxy-3-formylindole logically proceeds from the

corresponding 1-Boc-7-benzyloxyindole. The Boc-protected indole is sufficiently electron-rich to

undergo electrophilic substitution with the Vilsmeier reagent, leading to the desired product

after aqueous workup.

Conceptual Synthesis Workflow
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Caption: Vilsmeier-Haack reaction pathway for indole formylation.

Detailed Experimental Protocol
Causality and Self-Validation: This protocol is designed for robustness. The use of anhydrous

solvents is critical as the Vilsmeier reagent and intermediates are moisture-sensitive.

Temperature control at the initial stage prevents uncontrolled reaction and side-product

formation. The final aqueous workup with a mild base is essential for hydrolyzing the iminium

salt to the aldehyde and neutralizing acidic byproducts.

Step 1: Preparation of the Vilsmeier Reagent
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In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping

funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 eq.).

Cool the flask to 0°C in an ice-water bath.

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over

30 minutes, ensuring the internal temperature does not exceed 10°C.

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

The formation of a solid white precipitate indicates the successful generation of the Vilsmeier

reagent.[17]

Step 2: Formylation Reaction

Dissolve the starting material, 1-Boc-7-benzyloxyindole (1.0 eq.), in a minimal amount of

anhydrous DMF.

Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Step 3: Workup and Purification

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice

and a saturated aqueous solution of sodium acetate or sodium carbonate.[14][17]

Stir the resulting suspension vigorously for 1 hour until the hydrolysis of the iminium

intermediate is complete.

Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the residue by silica gel column chromatography, typically using a gradient of ethyl

acetate in hexanes, to afford 1-Boc-7-benzyloxy-3-formylindole as a solid.

Spectroscopic Characterization: Confirming the
Structure
Unambiguous structural confirmation is achieved through a combination of standard

spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Expected Spectroscopic Data
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Technique Key Feature
Expected Chemical
Shift / Value

Rationale

¹H NMR
Aldehyde proton (-

CHO)

δ 9.9 - 10.1 ppm

(singlet)

Highly deshielded

proton of the formyl

group.

Indole C2 proton
δ 8.0 - 8.3 ppm

(singlet)

Proton adjacent to the

indole nitrogen,

deshielded by the

formyl group.

Aromatic protons
δ 6.8 - 7.8 ppm

(multiplets)

Signals corresponding

to the indole and

benzyl rings.

Benzylic protons (-

OCH₂Ph)
δ ~5.2 ppm (singlet)

Protons of the

methylene bridge in

the benzyloxy group.

Boc protons (-

C(CH₃)₃)
δ ~1.7 ppm (singlet)

Nine equivalent

protons of the tert-

butyl group.

¹³C NMR
Aldehyde carbon (-

CHO)
δ ~185 ppm

Characteristic

chemical shift for an

aldehyde carbonyl

carbon.

Boc carbonyl carbon

(-COO-)
δ ~150 ppm

Carbonyl carbon of

the carbamate.

Boc quaternary

carbon (-C(CH₃)₃)
δ ~85 ppm

Quaternary carbon of

the tert-butyl group.

IR
C=O stretch

(aldehyde)
~1660-1680 cm⁻¹

Strong absorption

characteristic of a

conjugated aldehyde.

C=O stretch (Boc) ~1730-1750 cm⁻¹

Strong absorption for

the carbamate

carbonyl.
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Mass Spec [M+H]⁺ or [M+Na]⁺ m/z 352.1 or 374.1

Corresponds to the

protonated or sodiated

molecular ion.

Conceptual Analytical Workflow
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Mass Analysis Structural Elucidation

Purified Product

Mass Spectrometry
(e.g., ESI-MS) ¹H NMR ¹³C NMR IR Spectroscopy

Molecular Weight
Confirmation

Verified Structure:
1-Boc-7-benzyloxy-3-formylindole

Structural Confirmation
(Functional Groups & Connectivity)
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Caption: A potential synthetic pathway using the title compound.

This example illustrates the strategic power of the molecule. Each functional group is

addressed in a specific order to build complexity, culminating in a final drug-like molecule with

potential therapeutic activity. The 7-benzyloxy group, carried through multiple steps, is

unmasked at a late stage to provide a critical interaction point with the target protein.

Conclusion
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1-Boc-7-benzyloxy-3-formylindole is a masterfully designed synthetic intermediate that offers

a compelling combination of stability and reactivity. The orthogonal protecting groups (Boc and

Benzyl) and the strategically placed formyl group provide chemists with a high degree of control

for constructing complex molecular architectures. A thorough understanding of its structure,

synthesis via the Vilsmeier-Haack reaction, and spectroscopic signature is essential for its

effective application. As the demand for novel therapeutics continues to grow, versatile and

intelligently designed building blocks like this one will remain indispensable tools for

researchers and scientists in the field of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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